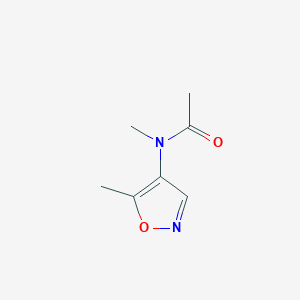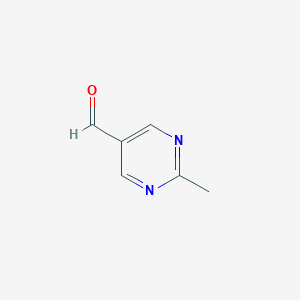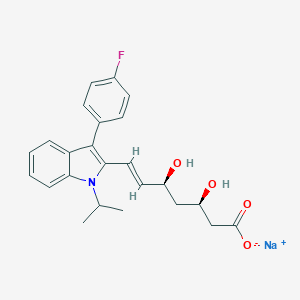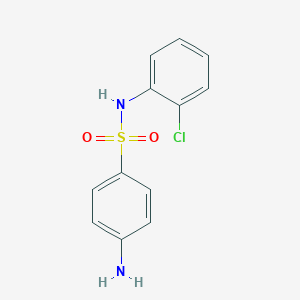
4-amino-N-(2-chlorophenyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-amino-N-(2-chlorophenyl)benzenesulfonamide involves the interaction of specific phenyl and chlorophenyl compounds with various agents such as chlorosulfonic acid, leading to novel structural isomers. These processes have been characterized by single crystal X-ray diffraction techniques, demonstrating the formation of distinct molecular crystals and providing insight into the synthesis routes of these compounds (Rublova et al., 2017).
Molecular Structure Analysis
Molecular structure analysis through crystallography reveals extensive intra- and intermolecular hydrogen bonds in the derivatives of 4-amino-N-(2-chlorophenyl)benzenesulfonamide. These hydrogen bonds are critical for stabilizing the molecular structures, indicating the compound's potential for various applications (Siddiqui et al., 2008).
Chemical Reactions and Properties
The compound exhibits a capacity for undergoing various chemical reactions, including direct N-alkylation with alcohols. This demonstrates its reactivity and potential for the synthesis of amino-(N-alkyl)benzenesulfonamides, highlighting a strategy for the recognition of different amino groups in complex molecules (Lu et al., 2015).
Physical Properties Analysis
The physical properties of 4-amino-N-(2-chlorophenyl)benzenesulfonamide derivatives, such as crystal structure and hydrogen bonding patterns, have been elucidated through X-ray crystallography. These studies provide valuable information on the compound's stability and potential for forming polymeric chains and macrocyclic structures in solid states (Siddiqui et al., 2008).
Chemical Properties Analysis
The compound's chemical properties, including its reactivity towards different synthetic routes and potential for forming various derivatives with medicinal applications, have been explored. Notably, its ability to undergo direct N-alkylation demonstrates its versatility in chemical transformations and relevance in medicinal chemistry (Lu et al., 2015).
Scientific Research Applications
Synthesis of Polyamine Derivatives : N-4-[(benzenesulfonyl)amino]butyl-benzenesulfonamide (C16H20N2O4S2) is useful for synthesizing polyamine derivatives, offering applications in natural or unnatural compound synthesis due to its central symmetry and interactivity properties (Linden & Bienz, 1999).
Anticancer and Antimetastatic Properties : Certain ureido-substituted benzenesulfonamides are effective inhibitors of carbonic anhydrase IX and exhibit antimetastatic activity in breast cancer models. These compounds are potential candidates for developing novel antimetastatic drugs (Pacchiano et al., 2011).
Antitumor Activity Against Lung Cancer and Melanoma : Novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives show promising in vitro antitumor activity and selectivity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Photooxidation Studies : The photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide produces 4-chloronitrosobenzene and 4-chloronitrobenzene, with the latter being more stable. This process is significant for understanding the environmental impact and degradation pathways of these compounds (Miller & Crosby, 1983).
Selective Anticancer Agents : Certain benzenesulfonamide derivatives, like compound 4 from a study, exhibit high tumor selectivity and potency, making them potential lead compounds for developing novel anticancer agents (Gul et al., 2016).
Anticancer Activity and ADMET Studies : N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives show marked anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines, presenting potential for development into high-selectivity anticancer compounds (Karakuş et al., 2018).
Carbonic Anhydrase Inhibition : The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides using microwave irradiation shows potent inhibitory effects against carbonic anhydrase I and II, highlighting their medicinal potential (Gul et al., 2016).
Photochemical Decomposition Studies : The photochemical decomposition of sulfamethoxazole leads to major products like 4-amino-N-(5-methyl-2-oxazolyl)benzenesulfonamide, offering insights into the environmental fate and transformation of these compounds (Zhou & Moore, 1994).
properties
IUPAC Name |
4-amino-N-(2-chlorophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-3-1-2-4-12(11)15-18(16,17)10-7-5-9(14)6-8-10/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQHDUUDKCHQIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392191 | |
| Record name | 4-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(2-chlorophenyl)benzenesulfonamide | |
CAS RN |
19837-85-5 | |
| Record name | 4-Amino-N-(2-chlorophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19837-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(2-chlorophenyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



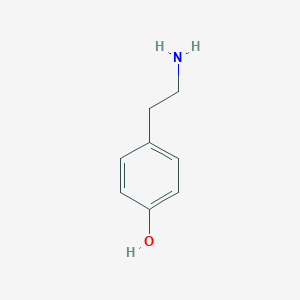


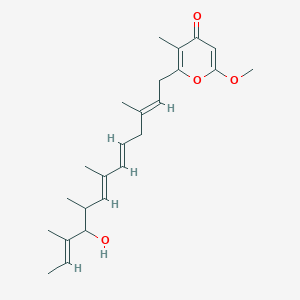
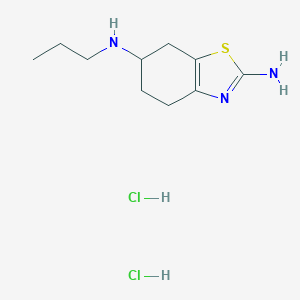
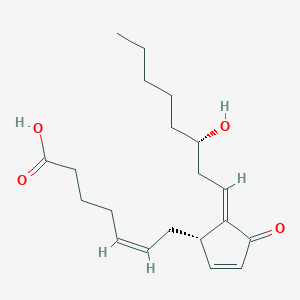
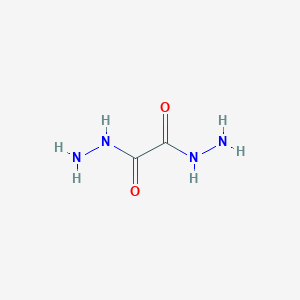
![(10s,11s)-10,11-Dihydroxy-10,11-dihydro-5h-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B21570.png)
